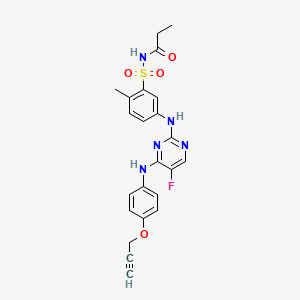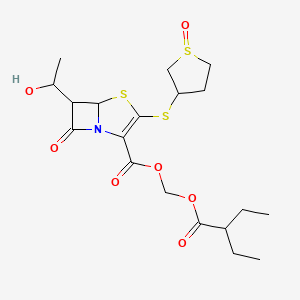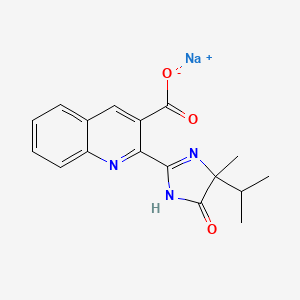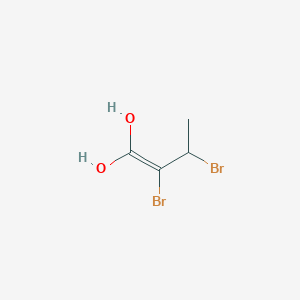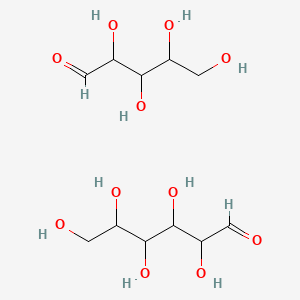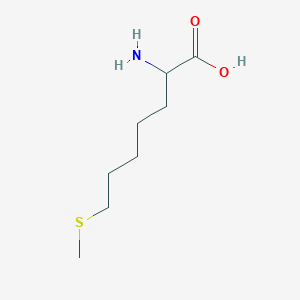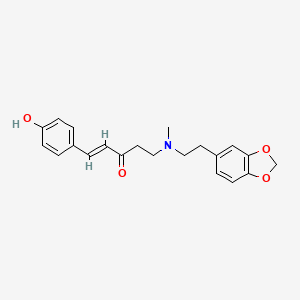
Piperphentonamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperphentonamine, also known as this compound, is a chemical compound with the molecular formula C21H23NO4 and a molecular weight of 353.4116 g/mol It is an achiral molecule, meaning it does not have stereoisomers
Preparation Methods
Industrial Production Methods: Industrial production of Piperphentonamine would likely involve large-scale organic synthesis processes, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The specific details of the industrial production methods are not publicly disclosed.
Chemical Reactions Analysis
Types of Reactions: Piperphentonamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Piperphentonamine has several applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Piperphentonamine involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to exert its effects through a combination of receptor binding and enzyme inhibition.
Comparison with Similar Compounds
Piperidine: A structurally similar compound with different functional groups.
Phenethylamine: Shares a similar backbone structure but differs in its functional groups and properties.
Benzylamine: Another related compound with a similar structure but different chemical properties.
Uniqueness: Piperphentonamine is unique due to its specific combination of functional groups and its potential applications in various fields. Its achiral nature and specific molecular interactions make it distinct from other similar compounds.
Properties
Molecular Formula |
C21H23NO4 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
(E)-5-[2-(1,3-benzodioxol-5-yl)ethyl-methylamino]-1-(4-hydroxyphenyl)pent-1-en-3-one |
InChI |
InChI=1S/C21H23NO4/c1-22(12-10-17-5-9-20-21(14-17)26-15-25-20)13-11-19(24)8-4-16-2-6-18(23)7-3-16/h2-9,14,23H,10-13,15H2,1H3/b8-4+ |
InChI Key |
JEJGJJSMKOHPTP-XBXARRHUSA-N |
Isomeric SMILES |
CN(CCC1=CC2=C(C=C1)OCO2)CCC(=O)/C=C/C3=CC=C(C=C3)O |
Canonical SMILES |
CN(CCC1=CC2=C(C=C1)OCO2)CCC(=O)C=CC3=CC=C(C=C3)O |
Synonyms |
5-((3,4-methylenedioxyphenylethane)methylamino)-1-p-hydroxyphenyl-1-penten-3-one piperphentonamine piperphentonamine hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


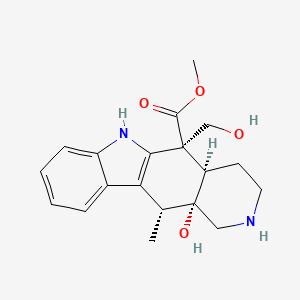
![sodium;3-[2-[[(1R,2R,3S,4R)-3-[4-(pentylcarbamoyl)-1,3-oxazol-2-yl]-7-oxabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]propanoate](/img/structure/B1262776.png)
![N-phenylcarbamic acid [(2R,3R,4S,5R,6S)-5-[anilino(oxo)methoxy]-2-(hydroxymethyl)-6-methoxy-3-[oxo-[4-(trifluoromethyl)anilino]methoxy]-4-oxanyl] ester](/img/structure/B1262779.png)
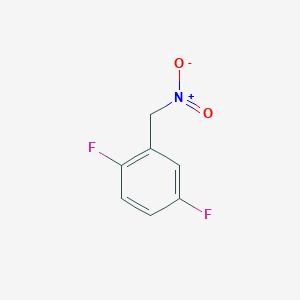
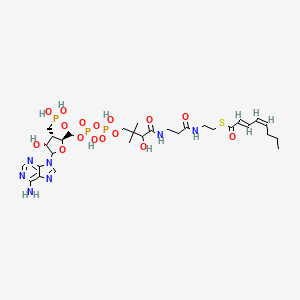
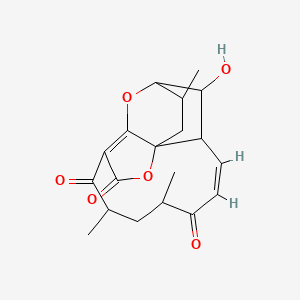
![methyl (1S,2R,4S,8R,11R,15S,18R,21R,22R,23Z,27R)-2,4-dihydroxy-2,6,11,15,24,28-hexamethyl-9,16,19-trioxo-18-propan-2-yl-31-oxatetracyclo[25.3.1.05,22.08,21]hentriaconta-5,23,28-triene-21-carboxylate](/img/structure/B1262785.png)
